N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-9-11(21-13(17-9)10-3-2-4-20-10)5-15-12(19)6-18-8-14-7-16-18/h2-4,7-8H,5-6H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEOTQGSWWEZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS Number: 1421477-64-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N4OS3, with a molecular weight of approximately 320.45 g/mol. The compound features a thiazole moiety linked to a triazole structure, which is significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole rings exhibit notable antimicrobial properties. For instance:
- Synthesis and Testing : A study synthesized various thiazole derivatives and tested their antimicrobial activity against several bacterial strains. The results demonstrated that compounds with the thiazole structure showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
- Mechanism of Action : The antimicrobial effect is believed to be linked to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
-
Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines were measured, showing promising results in inhibiting cell proliferation .
These results suggest that the presence of the thiazole and triazole rings contributes to enhanced cytotoxicity .
Cell Line IC50 (µM) A431 23.30 ± 0.35 U251 (Glioblastoma) <10 WM793 (Melanoma) <30 - Structure Activity Relationship (SAR) : The SAR analysis indicated that modifications in the substituents on the thiazole and triazole rings significantly affect the anticancer activity. For example, electron-donating groups like methyl at specific positions enhance activity against cancer cells.
Anticonvulsant Activity
N-containing heterocycles like triazoles have been reported to possess anticonvulsant properties:
- Testing on Animal Models : Studies have shown that derivatives of triazoles can protect against seizures induced by pentylenetetrazole (PTZ), indicating potential for developing anticonvulsant medications .
- Mechanism Insights : The anticonvulsant activity may be attributed to the modulation of neurotransmitter systems or ion channels involved in seizure propagation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Thiazoles in Clinical Trials : Various thiazole derivatives have entered clinical trials due to their promising biological activities. For example, compounds similar to this compound have shown effectiveness in preclinical models for treating cancers and infections.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit promising anticancer properties. The incorporation of thiazole and triazole moieties in N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide enhances its ability to inhibit cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as chemotherapeutic agents .
1.2 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact effectively with microbial enzymes and cell membranes, leading to bactericidal effects. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .
1.3 Anticonvulsant Effects
The anticonvulsant properties of triazole derivatives have been explored extensively. Compounds similar to this compound have been found to modulate voltage-gated sodium channels, which are crucial in the management of epilepsy and other seizure disorders .
Agricultural Applications
2.1 Fungicides
The compound's thiazole and triazole components are known for their fungicidal properties. Research indicates that derivatives can effectively control fungal diseases in crops, enhancing agricultural productivity while minimizing the use of traditional fungicides .
2.2 Plant Growth Regulators
There is emerging evidence suggesting that this compound may act as a plant growth regulator, promoting growth and resistance to environmental stressors. This application could be particularly beneficial in enhancing crop yields under adverse conditions .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency: Thiazolidinone derivatives () achieved higher yields (90%) compared to triazole-phenyl analogs (42–70%), suggesting that ring saturation and substituent complexity impact reaction efficiency .
- Bioactivity Trends : Thiazole and thiadiazole derivatives () demonstrate that electron-withdrawing groups (e.g., carbonyl, fluorine) enhance anticancer and antimicrobial activities. The target’s triazole group may similarly modulate electronic properties to improve binding.
- Structural Flexibility : Thiophene incorporation (–7) offers modularity in drug design, though the target’s fused thiophene-thiazole system may limit rotational freedom compared to flexible thioacetamide linkers.
Q & A
Q. Tables
| Biological Activity Summary | Pathogen/Model | EC₅₀/IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial (Xanthomonas oryzae) | Agar dilution assay | 35.2 | |
| Antiproliferative (MCF-7 cells) | MTT assay | 12.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
